molecular formula C13H11ClO3S B12070576 Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate

Cat. No.: B12070576
M. Wt: 282.74 g/mol
InChI Key: WUMQKIUQQRDSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxythiophene-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester and benzyl groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3

InChI Key

WUMQKIUQQRDSJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.